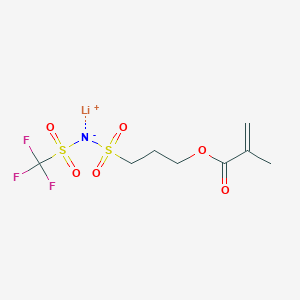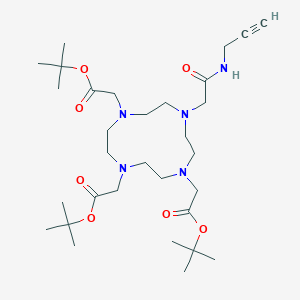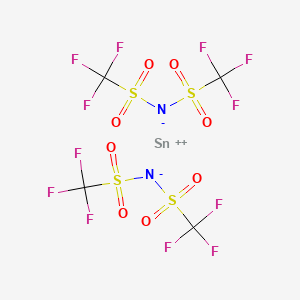
MTFSILi, 93%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MTFSILi, 93% (Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium, 93%) is a lithium-based reagent used in organic synthesis and catalysis. It is a powerful nucleophilic reagent that is used in a variety of reactions, such as hydrolysis, deprotection, and rearrangements. The reagent is also used in the synthesis of pharmaceuticals and fine chemicals.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for MTFSILi, 93% involves the reaction of MTFSI with lithium hydride in tetrahydrofuran (THF) solvent.
Starting Materials
MTFSI, Lithium hydride, Tetrahydrofuran (THF)
Reaction
Dissolve MTFSI in THF solvent, Add lithium hydride to the solution, Stir the mixture at room temperature for several hours, Filter the resulting mixture to remove any impurities, Evaporate the solvent to obtain MTFSILi, 93% as a white solid
Wissenschaftliche Forschungsanwendungen
MTFSILi, 93% is used in a variety of scientific research applications. It is a powerful nucleophilic reagent that is used in a variety of reactions, such as hydrolysis, deprotection, and rearrangements. It is also used in the synthesis of pharmaceuticals and fine chemicals. In addition, MTFSILi, 93% can be used to catalyze the formation of carbon-carbon bonds, as well as the formation of heterocycles. It is also used in the synthesis of peptides and peptidomimetics.
Wirkmechanismus
MTFSILi, 93% is a powerful nucleophilic reagent that is used to catalyze a variety of reactions. In hydrolysis reactions, MTFSILi, 93% acts as a nucleophile, attacking the substrate and forming a covalent bond with it. This bond is then broken by the addition of a base, such as sodium hydroxide, to form the desired product. In deprotection reactions, the reagent acts as a base, removing a protecting group from the substrate. In rearrangement reactions, the reagent acts as a catalyst, facilitating the rearrangement of the substrate.
Biochemische Und Physiologische Effekte
MTFSILi, 93% is a powerful nucleophilic reagent that is used in a variety of reactions. However, it is important to note that the reagent is not known to have any direct biochemical or physiological effects. It is not known to interact with any enzymes or receptors, and it is not known to have any effects on the body's metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
MTFSILi, 93% is a powerful nucleophilic reagent that is used in a variety of reactions. It has several advantages for use in lab experiments. It is a stable reagent that is easy to prepare and use. It is also highly reactive, which makes it suitable for use in a variety of reactions. The reagent is also relatively non-toxic and has a low level of reactivity with other reagents.
However, there are some limitations to its use in lab experiments. The reagent is not very soluble in water, which can make it difficult to use in certain reactions. It is also susceptible to hydrolysis, which can limit its use in certain reactions. In addition, the reagent is not very stable at high temperatures, which can limit its use in certain reactions.
Zukünftige Richtungen
MTFSILi, 93% is a powerful nucleophilic reagent that is used in a variety of reactions. There are several potential future directions for its use. One potential direction is the development of new reaction conditions that make the reagent more stable and more soluble in water. This could allow for the use of the reagent in a wider range of reactions. Another potential direction is the development of new catalysts that are based on the reagent. This could allow for the use of the reagent in a wider range of reactions. Finally, there is potential for the development of new applications for the reagent, such as in the synthesis of pharmaceuticals and fine chemicals.
Eigenschaften
IUPAC Name |
lithium;3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3NO6S2.Li/c1-6(2)7(13)18-4-3-5-19(14,15)12-20(16,17)8(9,10)11;/h1,3-5H2,2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDHBCAWFMJEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=C)C(=O)OCCCS(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3LiNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MTFSILi | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)
![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)




![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)

